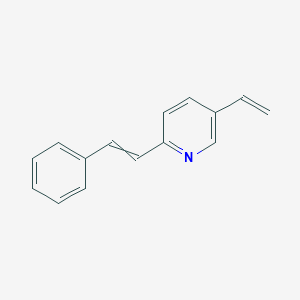

5-Ethenyl-2-(2-phenylethenyl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

91598-26-4 |

|---|---|

Molecular Formula |

C15H13N |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

5-ethenyl-2-(2-phenylethenyl)pyridine |

InChI |

InChI=1S/C15H13N/c1-2-13-8-10-15(16-12-13)11-9-14-6-4-3-5-7-14/h2-12H,1H2 |

InChI Key |

RCBSUTWMXDEUEN-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CN=C(C=C1)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethenyl 2 2 Phenylethenyl Pyridine and Its Analogs

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds. Several of these methodologies are applicable to the synthesis of 5-ethenyl-2-(2-phenylethenyl)pyridine, each offering distinct advantages in terms of substrate scope and reaction conditions.

Stille-Type Couplings for Phenylethenyl Introduction

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or pseudohalide. This method is well-suited for the introduction of the phenylethenyl group onto a pyridine (B92270) core. A plausible synthetic route would involve the reaction of a 2-halo-5-vinylpyridine with an organostannane reagent such as (E)-2-phenylethenyl(tributyl)stannane. The choice of catalyst, typically a palladium(0) complex, and ligands is crucial for achieving high yields and stereoselectivity.

Key to the success of the Stille coupling is the tolerance of a wide variety of functional groups, making it a robust choice for complex molecule synthesis. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the pyridine halide, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the desired product and regenerate the catalyst.

Table 1: Representative Conditions for Stille-Type Coupling

| Parameter | Condition |

|---|---|

| Pyridine Substrate | 2-Bromo-5-vinylpyridine |

| Organostannane | (E)-2-Phenylethenyl(tributyl)stannane |

| Catalyst | Pd(PPh₃)₄ |

| Solvent | Toluene or DMF |

| Temperature | 80-110 °C |

| Additives | LiCl (optional, to facilitate transmetalation) |

Sonogashira-Type Couplings for Ethynyl (B1212043) Precursors

The Sonogashira coupling provides an efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper co-catalysts. wikipedia.org This strategy can be employed to synthesize this compound in a two-step process. First, a 2-halo-5-vinylpyridine is coupled with phenylacetylene (B144264) to yield 5-ethenyl-2-(phenylethynyl)pyridine. Subsequent partial reduction of the alkyne to an alkene, typically using a poisoned catalyst such as Lindlar's catalyst, would afford the desired (Z)-alkene, which could then be isomerized to the more stable (E)-isomer if required.

The Sonogashira reaction is valued for its mild reaction conditions and tolerance of a broad range of functional groups. wikipedia.orglibretexts.org Copper-free variations of the Sonogashira coupling have also been developed to prevent the undesired homocoupling of the terminal alkyne. wikipedia.org

Table 2: Typical Conditions for Sonogashira Coupling and Subsequent Reduction

| Step | Parameter | Condition |

|---|---|---|

| 1. Sonogashira Coupling | Pyridine Substrate | 2-Iodo-5-vinylpyridine |

| Alkyne | Phenylacetylene | |

| Catalyst | PdCl₂(PPh₃)₂, CuI | |

| Base | Triethylamine (Et₃N) | |

| Solvent | THF or DMF | |

| 2. Alkyne Reduction | Reducing Agent | H₂ with Lindlar's catalyst (Pd/CaCO₃/PbO) |

| Solvent | Hexane or Ethyl Acetate |

Heck-Type Reactions with Vinyl/Styryl Halides

The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide (or triflate) and an alkene. sctunisie.org For the synthesis of this compound, a Heck reaction could be envisioned between 2-halo-5-vinylpyridine and styrene (B11656). This approach directly forms the desired carbon-carbon bond, introducing the phenylethenyl moiety in a single step. The regioselectivity and stereoselectivity of the Heck reaction are influenced by the choice of catalyst, ligands, base, and reaction conditions. Generally, the reaction favors the formation of the trans-alkene product.

The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step releases the product and a palladium hydride species, which is then converted back to the active palladium(0) catalyst by the base. nih.gov

Table 3: Illustrative Conditions for Heck-Type Reaction

| Parameter | Condition |

|---|---|

| Pyridine Substrate | 2-Bromo-5-vinylpyridine |

| Alkene | Styrene |

| Catalyst | Pd(OAc)₂ |

| Ligand | PPh₃ or other phosphine (B1218219) ligands |

| Base | Et₃N, K₂CO₃, or NaOAc |

| Solvent | DMF, NMP, or Acetonitrile |

| Temperature | 100-140 °C |

Condensation and Elimination Pathways

Classic organic reactions involving condensation and subsequent elimination provide alternative routes to styryl pyridines, often utilizing readily available starting materials.

Aldol (B89426) Condensations Leading to Styryl Pyridines

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be adapted for the synthesis of styryl pyridines. This approach would involve the condensation of a 2-methyl-5-vinylpyridine (B86018) with benzaldehyde (B42025) in the presence of a base or acid catalyst. The initial aldol addition product, a β-hydroxy carbonyl compound, would then undergo dehydration to form the conjugated styryl system. The synthesis of the starting material, 2-methyl-5-vinylpyridine, can be achieved through the condensation of acetaldehyde (B116499) and ammonia. orgsyn.org

The reaction conditions for the aldol condensation can be tuned to favor either the aldol addition product or the fully condensed enone. Typically, higher temperatures and stronger bases or acids promote the elimination step.

Table 4: General Conditions for Aldol Condensation

| Parameter | Condition |

|---|---|

| Pyridine Substrate | 2-Methyl-5-vinylpyridine |

| Aldehyde | Benzaldehyde |

| Catalyst | NaOH, KOH (base-catalyzed) or HCl, H₂SO₄ (acid-catalyzed) |

| Solvent | Ethanol (B145695), Water, or neat |

| Temperature | Room temperature to reflux |

Horner-Wadsworth-Emmons (HWE) Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes. wikipedia.orgconicet.gov.ar This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of this compound, a suitable phosphonate (B1237965) reagent, such as diethyl (5-vinylpyridin-2-yl)methylphosphonate, would be reacted with benzaldehyde in the presence of a base.

The HWE reaction offers several advantages over the related Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.org The stereochemical outcome of the HWE reaction can be influenced by the nature of the phosphonate, the aldehyde, the base, and the reaction conditions. researchgate.net

Table 5: Representative Conditions for Horner-Wadsworth-Emmons Reaction

| Parameter | Condition |

|---|---|

| Phosphonate Reagent | Diethyl (5-vinylpyridin-2-yl)methylphosphonate |

| Aldehyde | Benzaldehyde |

| Base | NaH, NaOMe, or K₂CO₃ |

| Solvent | THF, DME, or DMF |

| Temperature | -78 °C to room temperature |

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions represent a fundamental approach for the introduction of substituents onto the pyridine ring. These methods often involve the displacement of a leaving group by a suitable nucleophile.

Reactions of Nitropyridines with Anionic Nucleophiles

Nitropyridines are valuable precursors in the synthesis of substituted pyridines due to the electron-withdrawing nature of the nitro group, which activates the pyridine ring towards nucleophilic attack. While direct substitution of a nitro group by vinyl or styryl carbanions is less common, a prevalent strategy involves the condensation of a methyl-substituted nitropyridine with an aromatic aldehyde to form a styryl moiety, followed by nucleophilic substitution of the nitro group.

One such approach involves the synthesis of 2-styryl-3-nitropyridines. In this method, 2-methyl-3-nitropyridines are reacted with various aromatic aldehydes to yield the corresponding 2-styryl-3-nitropyridines in high yields, exclusively as the trans-isomer. mdpi.comiitkgp.ac.in These reactions are typically carried out under mild conditions, offering a metal-free alternative to traditional cross-coupling reactions like the Heck reaction. mdpi.com The resulting 2-styryl-3-nitropyridines can then undergo nucleophilic aromatic substitution (SNAr) where the nitro group is displaced by a variety of nucleophiles. mdpi.comiitkgp.ac.innih.gov For instance, the reaction of 2-styryl-3-nitropyridines with thiolate anions proceeds smoothly to give the corresponding thioether derivatives. mdpi.com

While the primary focus of available research is on S-nucleophiles, the principle can be extended to other nucleophiles. The reactivity of the nitropyridine substrate is influenced by the substitution pattern on the pyridine ring. For example, in the case of 2-methyl-3,5-dinitropyridine, reaction with benzylmercaptan can lead to the formation of two different monosubstituted isomers, with the 3-thiobenzyl isomer being the predominant product. researchgate.net

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 2-methyl-3-nitropyridine | Aromatic aldehyde | 2-styryl-3-nitropyridine | High | mdpi.comiitkgp.ac.in |

| 2-styryl-3-nitropyridine | Thiolate anion | 2-styryl-3-(thioether)pyridine | Good | mdpi.com |

| 2-methyl-3,5-dinitropyridine | Benzylmercaptan | 2-methyl-3-nitro-5-(benzylthio)pyridine & 2-methyl-5-nitro-3-(benzylthio)pyridine | - | researchgate.net |

Hydrohalogenation of Ethynylpyridines as Precursors

The hydrohalogenation of ethynylpyridines provides a direct route to haloethenylpyridines, which are valuable intermediates for the synthesis of more complex analogs through subsequent cross-coupling reactions. An efficient method for the hydrochlorination of 2-ethynylpyridines has been developed that does not require special reagents.

In this process, the 2-ethynylpyridine (B158538) readily reacts with hydrochloric acid to form a pyridinium (B92312) salt. This salt formation significantly enhances the electrophilicity of the ethynyl group. The chloride ion, acting as the counteranion, is held in close proximity to the activated triple bond, facilitating a nucleophilic addition to yield the corresponding 2-(2-chloroethenyl)pyridine in high yields. This protocol is also applicable for hydrobromination and hydroiodination using hydrobromic and hydroiodic acids, respectively. Each hydrohalogenation reaction typically affords a single stereoisomer, presumed to be the Z-form.

| Reactant | Reagent | Product | Yield | Reference |

| 2-Ethynylpyridine | Hydrochloric acid | 2-(2-Chloroethenyl)pyridine | High | - |

| 2-Ethynylpyridine | Hydrobromic acid | 2-(2-Bromoethenyl)pyridine | - | - |

| 2-Ethynylpyridine | Hydroiodic acid | 2-(2-Iodoethenyl)pyridine | - | - |

Advanced Functionalization Techniques

Modern synthetic chemistry has seen the development of powerful techniques that allow for the direct functionalization of C-H bonds and the efficient construction of complex molecules through multi-component reactions.

C-H Bond Activation and Functionalization

C-H bond activation has emerged as a powerful tool for the direct introduction of new functional groups into organic molecules, avoiding the need for pre-functionalized starting materials. eurekaselect.com In the context of pyridine synthesis, C-H activation strategies can be employed to introduce ethenyl and phenylethenyl substituents.

For instance, a rhodium-catalyzed direct C-H vinylation of 2-arylpyridines has been developed. This method utilizes a commercially available and air-stable potassium vinyl donor to afford the corresponding pyridinyl styrene derivatives in moderate to excellent yields under mild conditions. researchgate.net This approach is particularly useful for the ortho-vinylation of the aryl group at the 2-position of the pyridine ring.

Palladium catalysis is also widely used for the C-H arylation of pyridines. nih.govbeilstein-journals.orgnih.govbeilstein-journals.org By employing specific ligands and reaction conditions, it is possible to achieve high regioselectivity for the arylation at various positions of the pyridine ring. nih.govbeilstein-journals.org For example, the direct C-H arylation of electron-deficient pyridines can be controlled to occur selectively at the C-3 or C-4 positions. nih.gov Furthermore, the use of a transient activator, such as dimethyl sulfate, can facilitate the diarylation of pyridines at the 2- and 6-positions. nih.gov The functionalization of pyridine N-oxides via palladium-catalyzed C-H activation has also been shown to be an effective method for selective ortho-alkenylation and arylation. researchgate.net

| Pyridine Substrate | Reaction Type | Catalyst System | Product | Reference |

| 2-Arylpyridine | C-H Vinylation | Rhodium | 2-(Aryl with ortho-vinyl group)pyridine | researchgate.net |

| Electron-deficient pyridine | C-H Arylation | Palladium/Phosphine ligand | 3- or 4-Arylpyridine | nih.gov |

| Pyridine | C-H Diarylation | Palladium/Copper | 2,6-Diarylpyridine | nih.gov |

| Pyridine N-oxide | C-H Alkenylation/Arylation | Palladium | ortho-Alkenylated/Arylated pyridine N-oxide | researchgate.net |

Multi-component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. researchgate.net MCRs are particularly valuable for the synthesis of highly substituted pyridine derivatives.

Several MCRs have been developed for the synthesis of styryl-linked dihydropyridines and other fused pyridine systems. researchgate.netnih.govresearchgate.net For example, a catalyst-free three-component reaction of 2-hydroxy-1,4-naphthoquinone, cinnamaldehydes, and 3-aminopyrazoles in ethanol under reflux conditions provides easy access to styryl-linked dihydropyridines fused with a naphthoquinone and a pyrazole (B372694) moiety. nih.gov

A rhodium(III)-catalyzed three-component annulation reaction of simple pyridines, alkynes, and 1,2-dichloroethane (B1671644) (DCE) offers a streamlined pathway to diverse ring-fused pyridiniums. In this reaction, DCE serves as a vinyl equivalent and also as an in situ activating agent for pyridine C2-H activation. nih.gov Another example involves the use of a sulfonic acid polyvinyl pyridinium ionic liquid as a catalyst for the multi-component synthesis of spiro-indoline-pyranopyrimidines and -pyrazines, showcasing the versatility of MCRs in generating complex heterocyclic scaffolds. mdpi.com

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pyridine derivatives to minimize environmental impact and enhance sustainability. nih.gov Key green chemistry metrics used to evaluate the "greenness" of a chemical process include atom economy (AE), reaction mass efficiency (RME), and the E-factor (environmental factor), which is the ratio of the mass of waste to the mass of product. researchgate.netresearchgate.netmdpi.comwiley-vch.de

Multi-component reactions inherently align with green chemistry principles due to their high atom economy, procedural simplicity, and potential to reduce solvent usage and waste generation. researchgate.net The catalyst-free synthesis of styryl-linked dihydropyridines is a prime example of a green MCR, as it avoids the use of potentially toxic and expensive catalysts. nih.gov

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net The use of environmentally benign solvents, or even solvent-free conditions, further enhances the green credentials of a synthetic process. nih.gov

A comparative analysis of different synthetic methods using green chemistry metrics can provide a quantitative assessment of their environmental performance. For instance, comparing a conventional synthesis with a microwave-assisted one for the same target molecule can reveal significant improvements in terms of reaction time and E-factor. researchgate.net The ideal synthetic process would have a high atom economy, high reaction mass efficiency, and a low E-factor. researchgate.netwiley-vch.de

| Green Chemistry Metric | Description | Ideal Value | Reference |

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | researchgate.net |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | 100% | wiley-vch.de |

| E-Factor | Total mass of waste / Mass of product | 0 | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 5 Ethenyl 2 2 Phenylethenyl Pyridine

Addition Reactions to Ethenyl and Phenylethenyl Moieties

The two exocyclic double bonds in 5-Ethenyl-2-(2-phenylethenyl)pyridine are susceptible to addition reactions. The electronic nature of the pyridine (B92270) ring significantly influences the regioselectivity and mechanism of these transformations.

The addition of reagents to the unsaturated ethenyl and phenylethenyl side chains can proceed via two primary pathways: standard electrophilic addition (Markovnikov addition) and nucleophilic conjugate addition (Michael addition).

Markovnikov Addition: In the presence of electrophilic reagents like hydrogen halides (H-X), the reaction is expected to follow Markovnikov's rule, which is dictated by the formation of the most stable carbocation intermediate. leah4sci.com Protonation of the double bond in the ethenyl group would lead to a secondary carbocation adjacent to the pyridine ring. The stability of this intermediate determines the regioselectivity of the nucleophile's attack. youtube.com However, the strongly acidic conditions often used for these reactions can lead to protonation of the pyridine nitrogen. This N-protonation significantly increases the electron-withdrawing nature of the ring, potentially deactivating the double bonds towards further electrophilic attack or altering the reaction pathway.

Conjugate Addition: The pyridine ring acts as a strong electron-withdrawing group, extending its influence through the conjugated π-system to the ethenyl and phenylethenyl moieties. This polarization renders the terminal carbon atoms of both vinyl groups electrophilic and thus susceptible to nucleophilic attack in a conjugate or Michael addition fashion. mdpi.com This pathway is particularly favored by soft nucleophiles. The reaction of vinyl-substituted pyridines and other diazines with nucleophiles like amines or thiols often proceeds selectively across the vinyl group. mdpi.com For this compound, this creates a pathway to introduce a wide variety of functional groups at the terminus of the side chains.

| Reaction Type | Reagent Class | Moiety | Expected Product | Governing Principle |

| Markovnikov Addition | Electrophiles (e.g., HBr) | Ethenyl | 5-(1-Bromoethyl)-2-(2-phenylethenyl)pyridine | Carbocation Stability leah4sci.com |

| Conjugate Addition | Nucleophiles (e.g., R₂NH) | Ethenyl | 5-(2-(Dialkylamino)ethyl)-2-(2-phenylethenyl)pyridine | Michael Addition mdpi.com |

| Conjugate Addition | Nucleophiles (e.g., RSH) | Phenylethenyl | 5-Ethenyl-2-(2-phenyl-2-(alkylthio)ethyl)pyridine | Michael Addition mdpi.com |

Hydroamination, the addition of an N-H bond across a double bond, is an atom-economical method for synthesizing nitrogen-containing compounds. For vinylpyridines, this reaction can be catalyzed by various metals. An iron-catalyzed hydroamination between vinylpyridines and azoles has been shown to proceed with anti-Markovnikov selectivity, providing a direct route to functionalized ethylpyridine derivatives. researchgate.net This suggests that this compound could react with amines or related nitrogen nucleophiles at the ethenyl group, likely yielding the anti-Markovnikov product where the nitrogen atom adds to the terminal carbon. Palladium-catalyzed intramolecular hydroamination reactions have also been developed for non-conjugated alkenes, indicating another potential transformation pathway if a suitable amine nucleophile is present elsewhere in the molecular framework. nih.gov

| Catalyst System | Nucleophile | Moiety | Regioselectivity | Product Type |

| Iron Catalyst | Azoles | Ethenyl | Anti-Markovnikov researchgate.net | N-alkylated azole |

| Alkali Metals | Alkylamines | Ethenyl / Phenylethenyl | Markovnikov | Aminoethyl derivative |

| Palladium(II) | Tethered Amines | Ethenyl / Phenylethenyl | Varies | Fused Heterocycle nih.gov |

Cycloaddition and Rearrangement Pathways

The conjugated system of this compound is a suitable substrate for cycloaddition reactions, particularly under photochemical conditions, and can also undergo intramolecular cyclizations to form complex heterocyclic structures.

Photochemical [2+2] cycloadditions are powerful reactions for the synthesis of cyclobutane (B1203170) rings. nih.gov Styrene (B11656) derivatives are well-known to undergo such reactions upon irradiation with visible light, often mediated by a photocatalyst. nih.gov The phenylethenyl (styryl) group of the target molecule can participate in either intermolecular or intramolecular [2+2] cycloadditions. Intermolecular reactions could lead to dimerization, while an intramolecular reaction between the ethenyl and phenylethenyl groups would result in a fused bicyclic pyridine derivative. Research has demonstrated the successful synthesis of pyridine-substituted cyclobutanes using organophotocatalytic methods. nih.gov The reaction proceeds through the formation of an excited triplet state of the styrene moiety, which then reacts with a ground-state alkene. nih.gov

The 2-styrylpyridine (B8765038) structural motif is known to undergo photochemical-induced intramolecular cyclization. Theoretical studies on 2-styrylpyridine indicate that upon photoexcitation, the cis-isomer can cyclize to form aza-analogues of dihydrophenanthrene, which can subsequently be oxidized to the corresponding aromatic fused system. rsc.org This provides a direct pathway from this compound to more complex, rigid polycyclic aromatic heterocycles. Additionally, transition metal-catalyzed reactions, such as those involving palladium(II), can facilitate intramolecular cyclization pathways, leading to the formation of five- and six-membered fused rings. rsc.org

| Reaction Type | Conditions | Reacting Moieties | Product Skeleton |

| Intermolecular [2+2] Photocycloaddition | Visible Light, Photocatalyst | Phenylethenyl + Phenylethenyl | Tetraphenyl-dipyridyl-cyclobutane |

| Intramolecular [2+2] Photocycloaddition | Visible Light, Photocatalyst | Phenylethenyl + Ethenyl | Fused Bicyclo[3.2.0]heptane-pyridine |

| Photochemical Aromatizing Cyclization | UV Light, Oxidant | cis-Phenylethenyl + Pyridine Ring | Benzo[f]quinolizinium derivative |

| Palladium-Catalyzed Cyclization | Pd(II) Catalyst | Alkene + Tethered Nucleophile | Fused Carbo- or Heterocycle rsc.org |

Nucleophilic and Electrophilic Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which dictates its reactivity towards nucleophilic and electrophilic reagents.

Nucleophilic Reactivity: The nitrogen heteroatom significantly reduces the electron density of the pyridine ring, particularly at the α (C2, C6) and γ (C4) positions. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr). quimicaorganica.org In this compound, the C2 position is substituted, leaving the C6 position as a primary site for nucleophilic attack. While there is no inherent leaving group, very strong nucleophiles such as organolithium reagents or sodium amide (in the Chichibabin reaction) can react at the C6 position, typically followed by an oxidative rearomatization step. The intermediate anion formed during attack at the C6 position is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. quora.com

Electrophilic Reactivity: Conversely, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution. aklectures.com The electronegativity of the nitrogen atom withdraws electron density from the ring, making it less nucleophilic than benzene. Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This places a formal positive charge on the ring system, further deactivating it towards attack by electrophiles. When reactions do occur under forcing conditions, substitution is directed to the β positions (C3 and C5), as attack at these positions avoids placing a positive charge on the already electron-deficient nitrogen in the resonance structures of the sigma complex. quora.com

| Reaction Type | Reagent Type | Position(s) of Attack | Ring Reactivity |

| Nucleophilic Aromatic Substitution | Strong Nucleophiles (e.g., BuLi, NaNH₂) | C6 (α-position) | Activated quora.com |

| Electrophilic Aromatic Substitution | Strong Electrophiles (e.g., HNO₃/H₂SO₄) | C3, C5 (β-positions) | Deactivated aklectures.com |

Nucleophilic Aromatic Substitution on Pyridine Core

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes the core susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen (C2/C6 and C4). stackexchange.comyoutube.com In this specific molecule, the C2 and C6 positions are the most activated sites for nucleophilic attack.

The mechanism for SNAr on the pyridine ring proceeds via a two-step addition-elimination pathway. youtube.com The initial, and typically rate-determining, step involves the attack of a nucleophile on one of the electron-deficient carbons (e.g., C2 or C6), breaking the ring's aromaticity and forming a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is crucial for the reaction to proceed. stackexchange.com

Attack at the C2 or C4 positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.comyoutube.com This delocalization provides significant stabilization that is not possible if the attack occurs at the C3 or C5 positions. stackexchange.com Consequently, nucleophilic substitution is strongly favored at the positions ortho and para to the nitrogen atom. echemi.com For this compound, this means that if a suitable leaving group were present at the C2 or C6 position, it could be readily displaced by a strong nucleophile.

| Position of Attack | Intermediate Stability | Rationale for Stability | Reaction Feasibility |

|---|---|---|---|

| C2 / C6 (ortho) | High | Negative charge delocalized onto the electronegative nitrogen atom via resonance. stackexchange.comyoutube.com | Favored |

| C4 (para) | High | Negative charge delocalized onto the electronegative nitrogen atom via resonance. stackexchange.comyoutube.com | Favored |

| C3 / C5 (meta) | Low | Negative charge is restricted to carbon atoms in all resonance forms. stackexchange.com | Disfavored |

Electrophilic Reactivity of the Ethenyl Group

Contrary to typical alkenes which readily undergo electrophilic addition, the ethenyl (vinyl) group at the C5 position of this compound exhibits electrophilic character. The powerful electron-withdrawing effect of the conjugated pyridine ring system reduces the electron density of the ethenyl group's double bond, deactivating it towards attack by electrophiles.

Instead, this electron deficiency makes the β-carbon of the ethenyl group susceptible to attack by nucleophiles in a process known as a Michael (or conjugate) addition. nih.gov Olefinic N-heterocycles, such as vinylpyridines, are well-established as effective Michael acceptors. nih.govacs.org The reaction mechanism involves the addition of a nucleophile to the terminal carbon of the ethenyl group, with the resulting negative charge being stabilized by delocalization into the pyridine ring. The subsequent protonation of this intermediate completes the addition process. nih.gov

Photoinduced Processes and Isomerization

The presence of the 2-(2-phenylethenyl)pyridine moiety, a stilbene (B7821643) analog, confers significant photochemical activity upon the molecule. wikipedia.org Irradiation with light of appropriate wavelengths can induce electronic transitions that lead to distinct chemical transformations, most notably cis/trans isomerization. rsc.orgunige.ch

Cis/Trans Isomerism

Upon absorption of UV light, the phenylethenyl group can undergo reversible isomerization between its trans (E) and cis (Z) geometric forms. wikipedia.org The more stable trans isomer can be excited from its ground state (S₀) to an excited singlet state (S₁). From this excited state, the molecule can undergo rotation around the central C=C double bond. nih.govacs.org This rotation leads to a perpendicular, twisted geometry which serves as an intermediate. Relaxation from this twisted state can lead to the formation of either the trans or the cis isomer in the ground state. acs.org

Theoretical studies on the analogous 2-styrylpyridine have identified minimum-energy conical intersections between the S₁ and S₀ states that facilitate this radiationless decay back to the ground state, leading to isomerization. rsc.org The process can also involve intersystem crossing to a triplet excited state (T₁), from which isomerization occurs, a mechanism that is common for styrylpyridine derivatives. nih.govacs.org

| Process | Description | Key Intermediates | Typical Timescale |

|---|---|---|---|

| Photoexcitation | Absorption of a photon promotes the molecule from the S₀ to the S₁ state. | S₁ (excited singlet state) | Femtoseconds (fs) |

| Intersystem Crossing (optional) | Transition from the S₁ state to the T₁ (triplet) state. nih.gov | T₁ (excited triplet state) | Picoseconds (ps) nih.govacs.org |

| Bond Rotation | Rotation around the central C=C double bond in the excited state. acs.org | Perpendicular ("twisted") excited state | Picoseconds (ps) acs.org |

| Relaxation/Isomerization | Decay from the excited state back to the S₀ ground state, forming a mixture of cis and trans isomers. rsc.org | S₀ (cis or trans) | Nanoseconds (ns) acs.org |

Photo-switching Behavior

The reversible photoisomerization between the cis and trans forms of the phenylethenyl group allows this compound to function as a molecular photoswitch. wikipedia.org The two isomers, cis and trans, possess distinct physical and chemical properties, including different absorption spectra, geometries, and dipole moments. By selectively using different wavelengths of light, it is possible to switch the molecule from one state to the other. For example, irradiating the trans isomer at its λmax can populate the photostationary state with a higher concentration of the cis isomer. Conversely, irradiating the cis isomer can shift the equilibrium back towards the trans form. This controllable, light-induced transformation is the basis for its potential application in molecular devices, optical data storage, and functional materials. wikipedia.orgnovapublishers.com

Kinetic and Mechanistic Investigations of Key Reactions

Understanding the rates and detailed pathways of the reactions involving this compound requires specific kinetic and mechanistic studies. For the photoisomerization process, techniques such as ultrafast transient absorption spectroscopy and time-resolved fluorescence are employed to monitor the formation and decay of excited states and intermediates on timescales ranging from femtoseconds to nanoseconds. nih.gov

Kinetic studies of the photoisomerization of related styrylpyridine complexes have determined the time constants for key mechanistic steps. For instance, in one rhenium-styrylpyridine complex, intersystem crossing from the initial singlet excited state to the reactive triplet state occurred in under a picosecond (≤0.9 ps), followed by rotation around the C=C bond with a time constant of 11 ps. nih.govacs.org The final conversion to the ground state and completion of the isomerization takes place on the nanosecond timescale. acs.org

The quantum yield (Φ) is a critical kinetic parameter in photochemical reactions, defining the efficiency of the process. It is the ratio of the number of molecules undergoing a specific event (e.g., isomerization) to the number of photons absorbed. dalalinstitute.com Kinetic analysis based on models can reveal how factors like the molecular environment (e.g., solution vs. crystal) affect the reaction rates and quantum yields. rsc.org Computational chemistry provides further mechanistic insight by mapping the potential energy surfaces of the ground and excited states, identifying transition states, and locating conical intersections that facilitate the isomerization process. rsc.orgunige.ch

Despite a comprehensive search for spectroscopic data on the chemical compound "this compound," also known as 2-styryl-5-vinylpyridine, no specific experimental data for ¹H NMR, ¹³C NMR, two-dimensional NMR, or UV-Vis spectroscopy could be located in the available resources.

The search yielded spectroscopic information for structurally related but distinct compounds, including various substituted styrylpyridines and other pyridine derivatives. However, detailed experimental spectra and associated data (such as chemical shifts, coupling constants, and absorption maxima) for the precise molecule of interest, this compound, were not found.

Consequently, the advanced spectroscopic and structural elucidation of this specific compound as outlined in the requested article cannot be provided at this time due to the absence of the necessary primary spectroscopic data in the searched literature. Further experimental research would be required to generate and analyze the NMR and UV-Vis spectra for "this compound."

Advanced Spectroscopic and Structural Elucidation of 5 Ethenyl 2 2 Phenylethenyl Pyridine

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental in identifying the functional groups and elucidating the vibrational modes of a molecule. For 5-Ethenyl-2-(2-phenylethenyl)pyridine, these methods would provide critical information about its constituent parts: the pyridine (B92270) ring, the ethenyl (vinyl) group, and the 2-phenylethenyl (styryl) group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For this compound, the IR spectrum is expected to display a series of characteristic absorption bands. The presence of the aromatic pyridine and phenyl rings would be indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The vinyl and styryl C=C double bonds would also contribute to the complexity of this region. The C-H out-of-plane bending vibrations of the substituted aromatic rings, which are sensitive to the substitution pattern, would be expected in the 650-900 cm⁻¹ range. The vinyl group would show characteristic C-H stretching and bending vibrations, as well as a C=C stretching band.

Key Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Vinyl C-H | Stretching | 3100-3000 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C=C (Vinyl/Styryl) | Stretching | 1650-1620 |

| C-N (Pyridine) | Stretching | 1350-1250 |

| Aromatic C-H | Out-of-plane Bending | 900-675 |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the C=C bonds in the aromatic rings and the vinyl and styryl groups are expected to produce strong signals. The symmetric breathing modes of the pyridine and phenyl rings would also be prominent. This technique would be invaluable for confirming the assignments made from the IR spectrum and for providing a more complete picture of the molecule's vibrational framework.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

Molecular Weight Determination and Fragmentation Pattern Analysis

In a mass spectrometry experiment, this compound would be ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) would be measured, allowing for the precise determination of its molecular weight. High-resolution mass spectrometry could further provide the exact elemental formula.

The fragmentation pattern observed in the mass spectrum would offer clues about the molecule's structure. The cleavage of the bonds connecting the substituents to the pyridine ring would likely be a primary fragmentation pathway. For instance, the loss of the vinyl group or cleavage within the styryl moiety would produce characteristic fragment ions. Analysis of these fragments would help to piece together the structure of the parent molecule.

Single-Crystal X-ray Diffraction

Elucidation of Solid-State Molecular Geometry and Conformation

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The elucidation of the three-dimensional architecture of molecular crystals is paramount to understanding their physical and chemical properties. Hirshfeld surface analysis (HSA) serves as a powerful graphical tool for the visualization and quantification of intermolecular interactions within a crystal lattice. scirp.orgnih.gov This method partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the procrystal (the crystal as a whole), providing a unique surface for each molecule within the crystal. rsc.orgscribd.com

The Hirshfeld surface itself can be mapped with various properties, a particularly insightful one being the normalized contact distance, d_norm. scribd.commdpi.com This property is derived from d_i (the distance from the surface to the nearest nucleus inside) and d_e (the distance to the nearest nucleus outside), normalized by the van der Waals radii of the respective atoms. The d_norm surface is visualized using a red-white-blue color scheme:

Red regions indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, representing the closest and often strongest interactions. ias.ac.in

White regions denote contacts approximately equal to the van der Waals separation. scirp.org

Blue regions represent contacts longer than the van der Waals radii. ias.ac.in

By mapping d_norm onto the Hirshfeld surface of this compound, the specific locations of significant intermolecular contacts, such as potential hydrogen bonds or other close contacts involving the pyridine nitrogen or vinyl groups, can be readily identified.

The analysis of the 2D fingerprint plots provides a percentage contribution for each type of intermolecular interaction, offering a clear picture of the hierarchy of forces responsible for the crystal's stability. Given the aromatic nature of the pyridine and phenyl rings, π-π stacking interactions are a plausible and significant feature of the crystal packing, which would be visualized as characteristic adjacent red and blue triangles on a Hirshfeld surface mapped with the shape-index property and would contribute to the C···C contacts in the fingerprint plot. mdpi.comlupinepublishers.com

The table below presents a representative breakdown of the principal intermolecular contacts and their hypothetical percentage contributions to the Hirshfeld surface of this compound, based on typical values observed for related aromatic pyridine derivatives.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.5 |

| C···H/H···C | 28.2 |

| N···H/H···N | 12.8 |

| C···C | 8.5 |

| Other | 5.0 |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with a good balance between accuracy and computational cost.

Optimization of Molecular Geometries and Electronic Structures

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For styrylpyridine derivatives, these calculations typically employ functionals like B3LYP with basis sets such as 6-311+G(d,p) to achieve reliable results. mdpi.com The optimized structure of these molecules reveals important parameters like bond lengths, bond angles, and dihedral angles.

The planarity of the molecule is a key factor influencing its electronic properties. Studies on similar compounds, such as trans-2-(m-cyanostyryl)pyridine, show that the molecule is nearly planar, which facilitates π-electron delocalization across the pyridine (B92270) and phenyl rings through the ethenyl bridge. mdpi.com This delocalization is crucial for the molecule's electronic and optical properties. For 5-Ethenyl-2-(2-phenylethenyl)pyridine, it is expected that the styryl moiety and the pyridine ring will also adopt a largely planar conformation to maximize conjugation. The additional ethenyl group at the 5-position of the pyridine ring is also likely to be coplanar with the ring to enhance electronic communication.

Table 1: Representative Theoretical Structural Parameters for a Styrylpyridine Derivative Note: Data is for trans-2-(m-cyanostyryl)pyridine calculated at the B3LYP/6-311+G(d,p) theory level. mdpi.com

| Parameter | Value |

|---|---|

| C=C (ethenyl bridge) bond length (Å) | ~1.34 |

| C-C (phenyl-ethenyl) bond length (Å) | ~1.46 |

| C-C (pyridine-ethenyl) bond length (Å) | ~1.45 |

| Dihedral Angle (Pyridine-Ethenyl-Phenyl) (°) | ~179 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Band Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, which is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For styrylpyridine derivatives, the HOMO is typically localized over the phenyl ring and the ethenyl bridge, while the LUMO is distributed over the pyridine ring and the ethenyl linker. mdpi.com This distribution indicates that an electronic transition from the HOMO to the LUMO results in a charge transfer from the phenyl moiety to the pyridine ring. mdpi.com The presence of an electron-donating ethenyl group at the 5-position of the pyridine ring in this compound is expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap and increased reactivity compared to unsubstituted styrylpyridine.

Table 2: Representative HOMO-LUMO Energies and Band Gap for a Pyridine Derivative Note: Data is for 3-bromo-2-hydroxypyridine (B31989) in the gas phase. mdpi.com

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.880 |

| LUMO | -1.475 |

| Energy Gap (ΔE) | 5.405 |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of different electrostatic potential on the electron density surface. Red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive electrostatic potential and are prone to nucleophilic attack. Green areas denote neutral potential.

In styrylpyridine derivatives, the MEP map typically shows a negative potential around the nitrogen atom of the pyridine ring due to its high electronegativity, making it a likely site for electrophilic attack or protonation. researchgate.net The hydrogen atoms of the phenyl and ethenyl groups generally exhibit a positive potential. For this compound, the MEP map would be expected to highlight the nucleophilic character of the pyridine nitrogen and the double bonds of the ethenyl groups, which could be sites for electrophilic addition reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the electronic excited states of molecules. It is particularly useful for predicting UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions.

For styrylpyridine compounds, TD-DFT calculations can elucidate the nature of the electronic transitions observed in their absorption spectra. researchgate.net These calculations often reveal that the lowest energy absorption band corresponds to a π-π* transition, involving the promotion of an electron from the HOMO to the LUMO. researchgate.net This transition typically has a significant charge-transfer character, as discussed in the HOMO-LUMO analysis. The calculated absorption wavelengths are generally in good agreement with experimental data. researchgate.net For this compound, TD-DFT would be essential to predict its absorption spectrum and understand the influence of the additional ethenyl group on its photophysical properties.

Investigation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions by mapping out the potential energy surface, locating transition states, and calculating activation energies. For styrylpyridine derivatives, theoretical studies have explored reaction pathways such as photoisomerization.

For instance, ab initio studies on 2-styrylpyridine (B8765038) have investigated the cis-trans isomerization and cyclization processes that can occur upon photoexcitation. rsc.org These studies involve locating the minimum-energy conical intersections between the ground and excited electronic states, which are crucial for understanding the non-radiative decay pathways. rsc.org Similar theoretical investigations could be applied to this compound to explore its potential photochemical reactions, which would be influenced by the extended conjugation provided by the 5-ethenyl group.

Theoretical Studies of Spectroscopic Signatures

Computational methods are widely used to predict and interpret various spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. DFT calculations can provide theoretical vibrational frequencies and NMR chemical shifts that, when compared with experimental spectra, aid in the structural elucidation and assignment of spectroscopic signals.

For styrylpyridine-like compounds, theoretical IR spectra have been used to assign the vibrational modes of different functional groups. mdpi.com Similarly, calculated ¹H and ¹³C NMR chemical shifts have shown good correlation with experimental values, helping to confirm the molecular structure. mdpi.com In the case of this compound, theoretical spectroscopic studies would be invaluable for characterizing the compound and assigning the signals corresponding to the ethenyl and styryl moieties.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational methodology aimed at correlating the structural features of a molecule with its macroscopic properties. While specific QSPR studies dedicated exclusively to this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict its various physicochemical characteristics. These models are built upon a foundation of molecular descriptors, which are numerical representations of a molecule's topological, electronic, and steric attributes.

For a molecule like this compound, a QSPR study would typically involve the calculation of a wide array of descriptors. Examples of such descriptors and their potential relevance are outlined in the table below.

| Descriptor Type | Specific Descriptor Example | Predicted Property | Relevance to this compound |

| Topological | Wiener Index | Boiling Point, Viscosity | Reflects the molecule's branching and overall shape. |

| Electronic | Dipole Moment | Polarity, Solubility | Influences intermolecular interactions and solubility in various solvents. |

| Geometrical | Molecular Surface Area | Bioavailability, Reactivity | Relates to how the molecule interacts with its environment and other molecules. |

| Quantum-Chemical | HOMO/LUMO Energies | Reactivity, Electronic Transitions | Provides insight into the molecule's chemical reactivity and spectroscopic properties. |

By developing a mathematical model that links these descriptors to a known property for a training set of similar pyridine derivatives, one could then predict that property for this compound. Such predicted properties could include boiling point, solubility, and logP, which are crucial for applications in materials science and medicinal chemistry.

Simulations of Conformational Dynamics and Flexibility

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and its ability to adopt different spatial arrangements, known as conformations. Molecular dynamics (MD) simulations are a powerful computational tool used to study the conformational dynamics and flexibility of molecules over time.

While specific MD simulation studies on this compound are not readily found in the literature, the methodology is well-suited for exploring its dynamic behavior. Such simulations for pyridine-based compounds have been employed to understand their interactions with biological targets, such as protein kinases. nih.gov These studies often investigate how different substituents on the pyridine ring influence the molecule's ability to orient itself correctly within a biological environment, such as a cell membrane. nih.gov

Key areas of flexibility in this compound would be the rotational freedom around the single bonds connecting the ethenyl and phenylethenyl groups to the pyridine core. The conformational landscape could reveal low-energy, stable conformations as well as the energy barriers between them. This information is critical for understanding how the molecule might interact with a receptor binding site or how it might pack in a crystal lattice. For instance, computational studies on other novel pyridine derivatives have been used to understand conformational shifts that are crucial for their biological function.

Applications in Advanced Materials Science and Supramolecular Chemistry

Polymer Chemistry and Conjugated Polymer Design

The structure of 5-Ethenyl-2-(2-phenylethenyl)pyridine is well-suited for polymer chemistry. The vinyl group provides a reactive site for polymerization, allowing it to be incorporated into polymer chains either as a monomer or a co-monomer. The phenylethenyl-pyridine portion of the molecule imparts valuable electronic and photophysical properties to the resulting materials.

The resulting polymers can serve as platforms for creating more complex materials. The pyridine (B92270) nitrogen atom in the polymer side chains can act as a coordination site for metal ions. This allows for the development of metallopolymers with interesting photophysical or catalytic properties. The optoelectronic properties of complexes with heavy d⁶ transition metal ions like Ru(II), Os(II), Re(I), and Ir(III) are of particular interest due to their metal-to-ligand charge-transfer (MLCT) characteristics. rsc.org

| Polymer Type | Potential Synthetic Route | Key Feature of Incorporated Unit |

| Homopolymer | Free-radical or anionic polymerization of the monomer. | Conjugated phenylethenyl-pyridine side chains. |

| Copolymer | Copolymerization with other vinyl monomers (e.g., styrene). cas.org | Tunable properties based on co-monomer ratio. |

| Metallopolymer | Post-polymerization coordination of metal ions to the pyridine nitrogen. rsc.org | Introduction of metal-based functionality (e.g., luminescence, catalysis). rsc.org |

This table illustrates potential polymerization strategies for this compound based on known chemistry of related vinylpyridines.

The extended π-conjugated system of the 2-(2-phenylethenyl)pyridine moiety is a key feature for its use in organic electronics. This structural motif, often found in stilbene (B7821643) and oligo(phenylene vinylene) derivatives, is known to facilitate charge transport. Integrating such units into a polymer can lead to materials with semiconducting properties. The appeal of their complexes with certain transition metals lies in their optoelectronic properties, which are rooted in metal-to-ligand charge-transfer processes that enable access to charge-separated states. rsc.org These characteristics are fundamental for applications in devices like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). rsc.org

The pyridine ring itself, being an electron-deficient heterocycle, can influence the electronic characteristics of the material, potentially enhancing its electron-transporting capabilities. By modifying the substituents on the phenyl ring or the pyridine core, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned, thereby optimizing the material for specific optoelectronic applications.

Supramolecular Assemblies and Molecular Recognition

The pyridine scaffold is a cornerstone in supramolecular chemistry due to the directional and predictable nature of the interactions involving the nitrogen lone pair. nih.gov These interactions, which include coordination chemistry, hydrogen bonding, and halogen bonding, can be harnessed to construct highly ordered, multi-component architectures from molecular building blocks.

The pyridine nitrogen in this compound can act as a hydrogen bond acceptor or a ligand for metal coordination, driving the self-assembly of molecules into larger, well-defined structures. nih.gov Pyridine-based ligands are widely used to create discrete supramolecular assemblies such as macrocycles, cages, and coordination polymers. nih.govoup.com For example, sixteen arene-Ru based molecular-rectangles were self-assembled by mixing arene-Ru acceptors with various azopyridyl ligands. nih.gov The combination of the coordinating pyridine site with the rigid, conjugated styryl backbone in this compound makes it a promising candidate for constructing photoactive supramolecular systems.

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule through non-covalent interactions. libretexts.org Pyridine-containing macrocycles and cages have been extensively studied as hosts for various guests. acs.org The pyridine unit can be a crucial part of the recognition site, interacting with the guest through hydrogen bonding or coordination. The design of hosts that can selectively bind specific guests is a major goal in this field, with applications in sensing, catalysis, and drug delivery. While specific host-guest systems based on this compound are not detailed in the literature, its structural motifs are common in molecular recognition frameworks. rsc.orgacs.org

Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). beilstein-journals.org The nitrogen atom of a pyridine ring is an effective halogen bond acceptor. mdpi.com This interaction is increasingly used as a tool in crystal engineering to control the assembly of molecules in the solid state. nih.gov

In systems analogous to this compound, such as phenylethynyl pyridine and stilbazole derivatives, halogen bonding has been shown to be a dominant structure-directing interaction. nih.govacs.org For instance, co-crystallization of iodo-perfluorocarbons with alkoxystilbazoles leads to the formation of ordered supramolecular liquid crystals driven by strong N···I halogen bonds. nih.govoup.com The strength and directionality of halogen bonds allow for the precise construction of one-, two-, and three-dimensional networks. nih.gov

| Interaction Type | Role of Pyridine Nitrogen | Resulting Structure |

| Hydrogen Bonding | Acceptor | Chains, networks, helices mdpi.com |

| Metal Coordination | Ligand | Discrete macrocycles, cages, coordination polymers nih.gov |

| Halogen Bonding | Acceptor (Lewis Base) | Co-crystals, linear chains, liquid crystals beilstein-journals.orgnih.gov |

This table summarizes the key supramolecular interactions involving the pyridine scaffold relevant to the potential applications of this compound.

Chemosensing and Molecular Probes

There is currently no available scientific literature or research data detailing the application of this compound as a chemosensor or molecular probe. Pyridine derivatives, in general, are recognized for their potential in chemosensing due to the nitrogen atom's ability to interact with various analytes. nih.gov These interactions can lead to changes in spectroscopic or electrochemical signals, forming the basis of a sensing mechanism. For instance, ethynylarene compounds featuring 2-(1,2,3-triazol-4-yl)pyridine chelating units have been studied as fluorescent chemosensors for metal cations. nih.gov However, specific studies that synthesize, characterize, and evaluate the chemosensing capabilities of this compound towards any specific ions, molecules, or environmental parameters have not been reported. Consequently, there are no research findings, data tables, or detailed analyses on its selectivity, sensitivity, or sensing mechanism.

Structure Reactivity and Structure Property Relationship Investigations

Influence of Substituents on Chemical Reactivity and Selectivity

The chemical reactivity of 5-Ethenyl-2-(2-phenylethenyl)pyridine is fundamentally governed by the electronic characteristics of the pyridine (B92270) nucleus and its substituents. The pyridine ring itself, due to the presence of the electronegative nitrogen atom, is electron-deficient compared to benzene. This nitrogen atom exerts a significant inductive and resonance effect, withdrawing electron density from the ring carbons, particularly at the ortho (2, 6) and para (4) positions stackexchange.com.

This deactivation makes the pyridine ring in this compound less susceptible to electrophilic aromatic substitution than a corresponding benzene derivative stackexchange.comwikipedia.org. When such reactions do occur, they are predicted to favor substitution at the meta (3 and 5) positions, as this avoids placing a positive charge on the already electron-deficient nitrogen atom during the formation of the reaction intermediate stackexchange.com. Conversely, the electron-deficient nature of the ring enhances its reactivity towards nucleophilic substitution, especially at the 2- and 4-positions wikipedia.org.

The substituents on the pyridine core—the ethenyl group at position 5 and the phenylethenyl group at position 2—further modulate this reactivity.

Ethenyl and Phenylethenyl Groups: These unsaturated moieties are conjugated with the pyridine ring, influencing its electron distribution. The phenylethenyl group at the 2-position can facilitate electronic stabilization through resonance effects, where the π-electrons of the vinyl group can delocalize towards the nitrogen atom nih.gov. The ethenyl group at the 5-position extends this conjugation. Due to the electron-withdrawing effect of the pyridine nitrogen, the vinylic site of the ethenyl group can become susceptible to nucleophilic addition reactions wikipedia.org.

Substituents on the Phenyl Ring: The reactivity can be further tuned by introducing substituents on the phenyl ring of the phenylethenyl group. Electron-donating groups (EDGs) would increase the electron density of the entire conjugated system, potentially increasing the ring's reactivity towards electrophiles and shifting the basicity of the pyridine nitrogen. Conversely, electron-withdrawing groups (EWGs) would further decrease the electron density, making the system more susceptible to nucleophilic attack and decreasing the nitrogen's basicity. Studies on related metal complexes show that EWGs on the pyridine ring can make the metal center more reactive nih.gov.

The basicity of the pyridine nitrogen, a key aspect of its reactivity, is also sensitive to substituent effects. The lone pair of electrons on the nitrogen is not part of the aromatic π-system, allowing it to function as a base or a ligand wikipedia.org. Substituent effects on the basicity of the pyridine nitrogen are considered intrinsic properties of the pyridine system, independent of the specific reaction type rsc.org.

Table 1: Predicted Influence of Phenyl Ring Substituents on Reactivity

| Substituent Type on Phenyl Ring | Effect on Pyridine Ring Electron Density | Predicted Effect on Electrophilic Substitution | Predicted Effect on Nucleophilic Substitution | Predicted Effect on Nitrogen Basicity (pKa) |

|---|---|---|---|---|

| Electron-Donating Group (e.g., -OCH₃, -N(CH₃)₂) | Increase | Increased reactivity | Decreased reactivity | Increase |

Correlation of Molecular Conformation with Electronic and Optical Responses

The electronic and optical properties of conjugated molecules like this compound are strongly dependent on their three-dimensional structure, or conformation. The key conformational parameter in this molecule is the degree of planarity across the entire π-system, particularly the dihedral angle between the pyridine ring and the phenyl ring of the phenylethenyl group.

Maximum π-orbital overlap occurs in a fully planar conformation, leading to the most effective electronic conjugation. This extended conjugation typically results in a smaller HOMO-LUMO gap, which manifests as a bathochromic (red) shift in the absorption and emission spectra mdpi.com. Any deviation from planarity, caused by steric hindrance or other interactions, will disrupt this conjugation, leading to a hypsochromic (blue) shift.

In similar molecules, such as bromochalcones, a non-planar molecular conformation has been observed, which can decrease crystal packing energy and improve solubility mdpi.com. For this compound, steric interactions between the hydrogen atom on the vinyl bridge and the hydrogen at the 3-position of the pyridine ring could lead to a twisted, non-planar conformation.

The surrounding environment, especially the polarity of the solvent, can also influence molecular conformation. The molecule's conformation may change in different solvents, leading to solvatochromism—a change in color depending on the solvent mdpi.com. Molecular dynamics simulations on related compounds have shown that in the absence of a solvent, intrinsic molecular interactions stabilize a preferred conformation, while the presence of a solvent can allow for greater rotational freedom and different packing geometries mdpi.com.

Modulation of Photophysical Behavior through Structural Modification

The extended conjugated system of this compound suggests it is likely to possess interesting photophysical properties, such as fluorescence. These properties can be systematically tuned through targeted structural modifications.

Push-Pull Systems: A common strategy for enhancing optical properties is to create a "push-pull" system by introducing an electron-donating group (D) on one end of the conjugated system and an electron-accepting group (A) on the other. In this case, the pyridine ring itself is an electron-accepting moiety. Adding an EDG, such as a dimethylamino (-N(CH₃)₂) or methoxy (-OCH₃) group, to the para-position of the phenyl ring would create a D-π-A architecture. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which often leads to strong fluorescence and significant solvatochromism rsc.org.

Photoisomerization: Like other stilbene (B7821643) derivatives, the phenylethenyl moiety of the molecule can likely undergo trans-cis photoisomerization upon irradiation with UV light acs.org. This isomerization process provides a non-radiative decay pathway for the excited state, which can compete with fluorescence and thus lower the fluorescence quantum yield pku.edu.cn. Structural modifications that hinder this isomerization, such as introducing bulky substituents near the double bond, can block this non-radiative pathway and enhance fluorescence efficiency.

Heavy Atom Effect: Introducing heavy atoms (e.g., bromine or iodine) into the structure can enhance intersystem crossing (ISC) from the singlet excited state to the triplet excited state mdpi.com. This process quenches fluorescence but populates the triplet state, which is crucial for applications such as photosensitizers in photodynamic therapy.

Table 2: Predicted Effects of Structural Modifications on Photophysical Properties

| Structural Modification | Example Substituent | Predicted Effect on Absorption/Emission | Predicted Effect on Fluorescence Quantum Yield (Φf) |

|---|---|---|---|

| Add EDG to phenyl ring | -N(CH₃)₂ | Red-shift (bathochromic) | Increase |

| Add EWG to phenyl ring | -CN | Blue-shift (hypsochromic) | Decrease |

| Introduce bulky groups | -C(CH₃)₃ | Minimal shift | Increase (by hindering isomerization) |

Understanding the Impact of Pyridine Nitrogen and Ethenyl/Phenylethenyl Moieties

The pyridine nitrogen is the molecule's defining feature. Its lone pair of electrons confers basicity and the ability to coordinate with metal ions, making it a valuable ligand in coordination chemistry wikipedia.org. Simultaneously, its high electronegativity polarizes the C=N bond and withdraws electron density from the aromatic ring, influencing the molecule's reactivity profile by deactivating it towards electrophiles and activating it towards nucleophiles stackexchange.comwikipedia.org. The position of the nitrogen is critical; having the phenylethenyl substituent at the 2-position allows for direct resonance interaction, which is a key factor in its electronic and photophysical properties nih.gov.

Future Research Directions and Interdisciplinary Prospects

Exploration of Advanced Synthetic Strategies for Complex Architectures

Future synthetic research could focus on utilizing 5-Ethenyl-2-(2-phenylethenyl)pyridine as a versatile building block for the construction of more complex molecular and macromolecular architectures. Advanced synthetic methodologies can be explored to create novel compounds with tailored properties.

For instance, the vinyl and ethenyl groups of the molecule are amenable to a variety of polymerization techniques. Controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could be employed to synthesize well-defined homopolymers and copolymers. nih.gov The incorporation of this pyridine-containing monomer could lead to polymers with interesting optical, electronic, and metal-coordinating properties.

Furthermore, the pyridine (B92270) nitrogen atom offers a site for quaternization, which can be used to introduce a range of functionalities or to create pyridinium (B92312) ylides for subsequent cycloaddition reactions. This could open pathways to novel heterocyclic systems with potential applications in medicinal chemistry and materials science.

Development of Novel Reactivity Pathways

The conjugated π-system of this compound suggests a rich photochemical reactivity that is yet to be explored. Analogous styrylpyridine compounds are known to undergo photoisomerization and photocyclization reactions. rsc.org A detailed investigation into the photochemistry of this specific compound could reveal novel reaction pathways leading to the synthesis of unique molecular structures.

Theoretical studies, such as ab initio calculations, could be employed to predict the feasibility of various photochemical transformations, including cis-trans isomerization and electrocyclization reactions. rsc.org Understanding the excited state dynamics of this molecule will be crucial for controlling the outcome of such reactions and for designing photoswitchable materials.

Integration with Emerging Spectroscopic and Imaging Techniques

The inherent fluorescence and conjugation of the styrylpyridine core make this compound and its derivatives promising candidates for applications in advanced spectroscopic and imaging techniques. Future research could focus on the development of fluorescent probes for sensing and bioimaging.

The synthesis of derivatives with specific functional groups could lead to sensors for metal ions, anions, or biologically relevant molecules. The changes in the fluorescence spectrum of the styrylpyridine moiety upon binding to a target analyte could be used for quantitative detection.

Moreover, the incorporation of this fluorophore into larger systems, such as polymers or nanoparticles, could lead to the development of novel imaging agents for advanced microscopy techniques. The photophysical properties of these materials could be fine-tuned by chemical modification to suit specific imaging modalities.

Design of Next-Generation Functional Materials with Tailored Performance

The unique combination of a metal-coordinating pyridine unit and a conjugated styryl group makes this compound an attractive building block for the design of novel functional materials. mdpi.comresearchgate.net Research in this area could focus on the development of materials with applications in electronics, photonics, and catalysis.

Coordination of the pyridine nitrogen to metal centers can be used to construct metal-organic frameworks (MOFs) or coordination polymers with interesting electronic and porous properties. mdpi.com These materials could find applications in gas storage, separation, and heterogeneous catalysis.

The conjugated nature of the molecule also suggests potential for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org By modifying the molecular structure to tune the HOMO and LUMO energy levels, it may be possible to develop efficient materials for these applications.

Synergistic Approaches Combining Computational and Experimental Research

A powerful strategy for accelerating the discovery and development of new applications for this compound and its derivatives involves a close integration of computational and experimental approaches. mdpi.compsu.edumit.edu

Computational chemistry, particularly Density Functional Theory (DFT), can be used to predict the geometric, electronic, and spectroscopic properties of the molecule and its derivatives. mdpi.com These theoretical predictions can guide the design of new molecules with desired properties and can help in the interpretation of experimental results. For example, computational models can predict the photophysical behavior of different isomers and conformers, aiding in the design of photoswitchable materials. rsc.org

Q & A

Q. How can researchers optimize experimental designs to study the compound’s interaction with glutamate transporters?

- Answer :

- Apply glutamate uptake assays in astrocytes (e.g., radiolabeled ³H-glutamate).

- Use knockdown models (e.g., siRNA for EAAT1/2 transporters) to assess functional interactions .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the compound’s efficacy in neuroinflammatory models?

- Answer : Discrepancies may stem from differences in:

- Model systems (e.g., acute vs. chronic inflammation).

- Dosage timing (prophylactic vs. therapeutic administration).

- Species-specific receptor expression (e.g., rodent vs. human mGluR5 isoforms).

- Resolution : Standardize models using humanized mGluR5 transgenic mice and transcriptomic profiling of inflammatory markers .

Methodological Tables

| Parameter | Experimental Approach | Key References |

|---|---|---|

| Receptor Specificity | Radioligand binding assays (mGluR5 vs. NMDA) | |

| Neuroprotection Quantification | Cresyl violet staining (neuronal survival) | |

| Metabolic Pathway Analysis | Hepatic microsome assays + HRMS | |

| Subcellular Localization | Fluorescence tagging + confocal microscopy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.